5-Bicyclo(2.2.1)hept-2-yl-2,4-dimethylpent-2-en-1-al
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Overview
Description
5-Bicyclo(2.2.1)hept-2-yl-2,4-dimethylpent-2-en-1-al is an organic compound with the molecular formula C14H22O. It is characterized by a bicyclic structure, which includes a norbornane framework, and an aldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bicyclo(2.2.1)hept-2-yl-2,4-dimethylpent-2-en-1-al typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclic core, which is derived from norbornene or norbornadiene.
Substitution Reactions: The dimethylpent-2-en-1-al moiety is introduced via substitution reactions, often involving Grignard reagents or organolithium compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Processes: Utilizing catalysts to enhance the efficiency and selectivity of the reactions.
Optimization of Reaction Conditions: Controlling temperature, pressure, and solvent conditions to maximize yield and purity.
Purification Techniques: Employing distillation, crystallization, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Bicyclo(2.2.1)hept-2-yl-2,4-dimethylpent-2-en-1-al undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde to primary alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, or nickel catalysts for hydrogenation reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bicyclo(2.2.1)hept-2-yl-2,4-dimethylpent-2-en-1-al has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 5-Bicyclo(2.2.1)hept-2-yl-2,4-dimethylpent-2-en-1-al involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways, such as oxidative stress response or inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
Norbornene: Shares the bicyclic structure but lacks the aldehyde and dimethylpent-2-en-1-al moieties.
Norbornadiene: Similar bicyclic structure with two double bonds.
Bicyclo(2.2.1)heptane: Lacks the functional groups present in 5-Bicyclo(2.2.1)hept-2-yl-2,4-dimethylpent-2-en-1-al.
Uniqueness
This compound is unique due to its combination of a bicyclic core with an aldehyde group and a dimethylpent-2-en-1-al moiety.
Properties
CAS No. |
68139-02-6 |
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Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
(E)-5-(2-bicyclo[2.2.1]heptanyl)-2,4-dimethylpent-2-enal |
InChI |
InChI=1S/C14H22O/c1-10(5-11(2)9-15)6-14-8-12-3-4-13(14)7-12/h5,9-10,12-14H,3-4,6-8H2,1-2H3/b11-5+ |
InChI Key |
RTLMMYGTTYKHNZ-VZUCSPMQSA-N |
Isomeric SMILES |
CC(CC1CC2CCC1C2)/C=C(\C)/C=O |
Canonical SMILES |
CC(CC1CC2CCC1C2)C=C(C)C=O |
Origin of Product |
United States |
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